molecular formula C21H22N2O5 B4700141 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone

2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone

Cat. No.: B4700141
M. Wt: 382.4 g/mol
InChI Key: DXSJZDYARZIXAM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone is a complex organic compound that features a benzodioxin ring fused with a piperazine moiety

Preparation Methods

The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone typically involves multiple steps. One common route includes the reaction of 1,4-benzodioxane with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide to produce the final compound .

Chemical Reactions Analysis

2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the prevention of bacterial growth or the modulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar compounds include other benzodioxin derivatives and piperazine-based molecules. For example:

The uniqueness of 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3-methoxybenzoyl)piperazino]methanone lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(3-methoxybenzoyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-16-6-4-5-15(13-16)20(24)22-9-11-23(12-10-22)21(25)19-14-27-17-7-2-3-8-18(17)28-19/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSJZDYARZIXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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